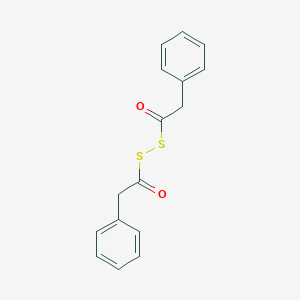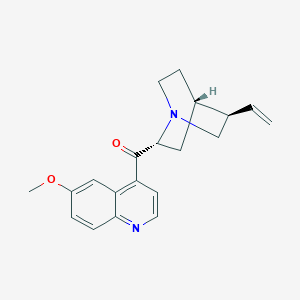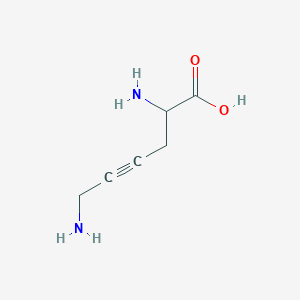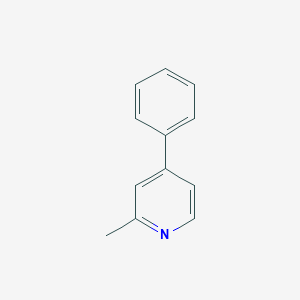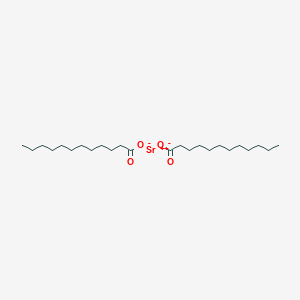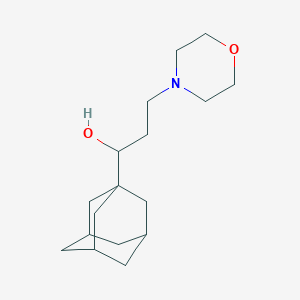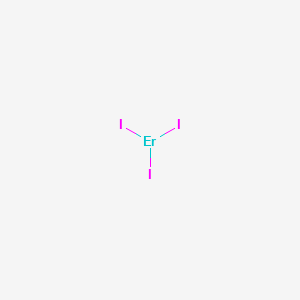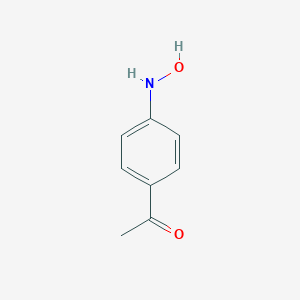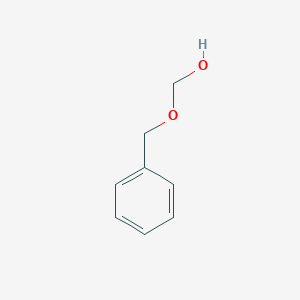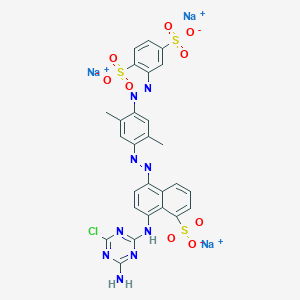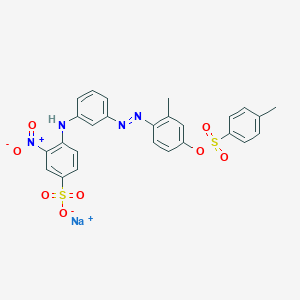
C.I. 酸性橙 67
描述
C.I. Acid Orange 67, also known as Acid Orange 67, is an acidic orange-yellow dye with the chemical formula C26H21N4NaO8S2 and a molecular weight of 604.59 g/mol . It is commonly used in the textile industry for dyeing and printing fabrics, as well as in the leather and paper industries . This compound is known for its high affinity for polyamide fibers and its excellent dyeing properties .
科学研究应用
C.I. Acid Orange 67 has several scientific research applications, including:
作用机制
Target of Action
C.I. Acid Orange 67 is an acidic orange-yellow dye . Its primary target is bentonite, a type of clay consisting mostly of montmorillonite . Bentonite has a strong affinity for many types of molecules, including dyes like C.I. Acid Orange 67 .
Mode of Action
The interaction between C.I. Acid Orange 67 and bentonite is primarily through adsorption . Adsorption is a process where atoms, ions, or molecules from a substance (in this case, C.I. Acid Orange 67) adhere to the surface of another substance (bentonite) . This interaction results in the dye being removed from the solution it is in .
Pharmacokinetics
While the term “pharmacokinetics” typically refers to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body, in the context of C.I. Acid Orange 67, we can consider its “pharmacokinetics” as the process of adsorption onto bentonite and subsequent removal from the solution .
Result of Action
The primary result of the action of C.I. Acid Orange 67 is the removal of the dye from the solution it is in . This is achieved through the adsorption of the dye onto the surface of bentonite .
Action Environment
生化分析
Biochemical Properties
The biochemical properties of CIIt is known that this compound is soluble in water
Cellular Effects
The cellular effects of CIIt is known that this compound can be adsorbed and removed by bentone . This suggests that it may interact with cellular structures or processes in some way. Further research is needed to understand how C.I. Acid Orange 67 influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of CIIt is known that this compound can be adsorbed and removed by bentone , suggesting that it may interact with biomolecules in some way
Temporal Effects in Laboratory Settings
The temporal effects of CIIt is known that this compound can be adsorbed and removed by bentone , suggesting that it may have some stability or degradation over time. Further research is needed to understand the long-term effects of C.I. Acid Orange 67 on cellular function in in vitro or in vivo studies.
准备方法
Synthetic Routes and Reaction Conditions: C.I. Acid Orange 67 is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically involves the diazotization of an aromatic amine, followed by coupling with a phenol or naphthol derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the desired azo compound .
Industrial Production Methods: In industrial settings, the production of C.I. Acid Orange 67 involves large-scale reactions in batch or continuous processes. The raw materials, including aromatic amines and phenols, are reacted in the presence of catalysts and solvents. The resulting dye is then purified through filtration, crystallization, and drying processes to obtain the final product .
化学反应分析
Types of Reactions: C.I. Acid Orange 67 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like halogens or sulfonating agents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the original dye.
Reduction Products: Aromatic amines resulting from the cleavage of the azo bond.
Substitution Products: Modified dyes with different functional groups on the aromatic rings.
相似化合物的比较
C.I. Acid Orange 67 can be compared with other similar compounds, such as:
C.I. Acid Orange 3: Another azo dye with similar dyeing properties but different chemical structure.
C.I. Acid Orange 19: Known for its use in textile dyeing with slightly different shade and fastness properties.
C.I. Acid Orange 20: Used in various industrial applications with distinct chemical and physical properties.
Uniqueness: C.I. Acid Orange 67 is unique due to its specific chemical structure, which imparts excellent dyeing properties and high affinity for polyamide fibers. Its stability under acidic conditions and compatibility with various industrial processes make it a valuable dye in multiple applications .
属性
IUPAC Name |
sodium;4-[3-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O8S2.Na/c1-17-6-9-22(10-7-17)40(36,37)38-21-8-12-24(18(2)14-21)29-28-20-5-3-4-19(15-20)27-25-13-11-23(39(33,34)35)16-26(25)30(31)32;/h3-16,27H,1-2H3,(H,33,34,35);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFJBURFXWYRQN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)N=NC3=CC=CC(=C3)NC4=C(C=C(C=C4)S(=O)(=O)[O-])[N+](=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N4NaO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065272 | |
| Record name | C.I. Acid Orange 67 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12220-06-3 | |
| Record name | Acid Orange 67 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012220063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Acid Orange 67 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the mixed iron/aluminum oxide nanocomposite effective in removing C.I. Acid Orange 67 from water?
A1: The research paper [] investigates the use of a mixed iron/aluminum oxide (Fe₂O₃- Al₂O₃) nanocomposite, both in its unmodified form and modified with the cationic surfactant CTAB, for the adsorption of C.I. Acid Orange 67. The effectiveness of this nanocomposite can be attributed to several factors:
Q2: How well does the mixed iron/aluminum oxide nanocomposite adsorb C.I. Acid Orange 67?
A2: The study [] found that the adsorption of C.I. Acid Orange 67 onto the mixed iron/aluminum oxide nanocomposite, particularly the CTAB modified version, followed the Langmuir isotherm model. This suggests monolayer adsorption, where dye molecules form a single layer on the adsorbent surface. The research also analyzed adsorption kinetics using pseudo-first and second-order models, concluding that the process aligns better with the pseudo-second-order kinetic model and implicating intra-particle diffusion. These findings suggest that the nanocomposite can effectively remove C.I. Acid Orange 67 from aqueous solutions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


